molecular formula C11H7ClF3N3O B2466336 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 861452-42-8

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2466336
CAS No.: 861452-42-8
M. Wt: 289.64
InChI Key: WZQIFXLAPFZVPC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride features a fused bicyclic heteroaromatic core, as defined by its IUPAC name. The pyrazolo[1,5-a]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with shared nitrogen atoms at positions 1 and 5 of the pyrimidine ring. The numbering begins at the pyrazole nitrogen (position 1), proceeds through the fused pyrimidine nitrogen (position 5), and assigns position 2 to the carbonyl chloride substituent. The cyclopropyl group occupies position 5, while the trifluoromethyl group resides at position 7, reflecting their spatial orientations relative to the core’s plane.

The molecular formula C₁₁H₇ClF₃N₃O (molecular weight: 289.64 g/mol) was confirmed via high-resolution mass spectrometry and elemental analysis. Key structural features include:

  • A planar pyrazolo[1,5-a]pyrimidine core with bond lengths of 1.35–1.40 Å for C–N bonds and 1.40–1.45 Å for C–C bonds in the aromatic system.
  • A trigonal planar geometry at the carbonyl chloride carbon (C=O bond length: 1.21 Å; C–Cl bond length: 1.73 Å).
  • Dihedral angles of 85–90° between the cyclopropyl ring and the core, minimizing steric hindrance.

Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Core

X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidine derivatives reveal a rigid, planar architecture stabilized by π-conjugation across the fused ring system. In the title compound, the pyrazolo[1,5-a]pyrimidine core adopts a nearly flat conformation, with a root-mean-square deviation (RMSD) of 0.007–0.012 Å for non-hydrogen atoms. Intermolecular interactions in the crystal lattice include:

  • π-π stacking between adjacent pyrazolo[1,5-a]pyrimidine cores (centroid-to-centroid distance: 3.45–3.60 Å).
  • C–H···O hydrogen bonds (2.30–2.50 Å) involving the carbonyl oxygen and aromatic hydrogen atoms.
  • Halogen bonding between the chlorine atom and neighboring fluorine atoms (Cl···F distance: 3.10–3.30 Å).

Comparative analysis with unsubstituted pyrazolo[1,5-a]pyrimidine shows that the trifluoromethyl and cyclopropyl groups induce minimal distortion in the core’s planarity (<2° deviation in bond angles). However, the electron-withdrawing trifluoromethyl group reduces electron density at position 7, as evidenced by a 0.05 Å elongation of adjacent C–N bonds.

Conformational Studies of Cyclopropyl and Trifluoromethyl Substituents

The cyclopropyl group adopts a perpendicular orientation relative to the pyrazolo[1,5-a]pyrimidine plane, minimizing steric clashes with the trifluoromethyl group. This conformation is stabilized by hyperconjugative interactions between the cyclopropyl C–C σ-orbitals and the π-system of the core, as confirmed by Natural Bond Orbital (NBO) analysis. The cyclopropyl ring exhibits bond angles of 59–61°, consistent with its inherent strain.

The trifluoromethyl group adopts a staggered conformation relative to the pyrimidine ring, with C–F bond lengths of 1.33–1.35 Å. Density Functional Theory (DFT) calculations indicate that this orientation minimizes electrostatic repulsion between the fluorine atoms and the core’s π-electrons. The group’s strong electron-withdrawing effect polarizes the pyrimidine ring, reducing electron density at position 7 by 12–15% compared to methyl-substituted analogs.

Conformational flexibility is limited to the cyclopropyl and trifluoromethyl groups, with rotational barriers of 8–10 kcal/mol for the trifluoromethyl group and 15–18 kcal/mol for the cyclopropyl ring. These values were derived from variable-temperature NMR and molecular dynamics simulations.

Properties

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-10(19)7-4-9-16-6(5-1-2-5)3-8(11(13,14)15)18(9)17-7/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQIFXLAPFZVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure necessitates a hierarchical disassembly into three primary fragments: (1) the pyrazolo[1,5-a]pyrimidine heterocycle, (2) the cyclopropyl and trifluoromethyl substituents, and (3) the reactive carbonyl chloride group.

Pyrazolo[1,5-a]Pyrimidine Core Construction

The heterocyclic core is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents. For example, 3-amino-5-cyclopropylpyrazole reacts with β-keto esters or diketones under acidic conditions to form the pyrimidine ring. The trifluoromethyl group at position 7 is introduced either pre-cyclization using trifluoromethyl-containing building blocks or post-cyclization via directed C–H functionalization.

Carbonyl Chloride Installation

The final step involves converting a carboxylic acid precursor (CAS 436088-48-1) to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Synthesis of Key Intermediates

5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxylic Acid (CAS 436088-48-1)

This intermediate is pivotal for acyl chloride formation. Two principal routes dominate:

Route 1: Cyclocondensation of 3-Amino-5-cyclopropylpyrazole

Reaction with ethyl 4,4,4-trifluoroacetoacetate in acetic acid yields the pyrimidine core, followed by hydrolysis to the carboxylic acid.

Table 1: Optimization of Cyclocondensation Conditions

Parameter Optimal Value Yield (%) Reference
Solvent Acetic acid 78
Temperature (°C) 120 82
Catalyst None
Route 2: Post-Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine

Lithiation at position 2 followed by carboxylation with CO₂ gas provides the carboxylic acid.

Stepwise Preparation of the Target Compound

Step 1: Synthesis of Pyrazolo[1,5-a]Pyrimidine Core

Procedure:

  • Combine 3-amino-5-cyclopropylpyrazole (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv) in glacial acetic acid.
  • Reflux at 120°C for 12 hours.
  • Cool, dilute with H₂O, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield: 75–82%.

Step 2: Hydrolysis to Carboxylic Acid

Procedure:

  • Suspend the ethyl ester intermediate in 2 M NaOH (5 equiv).
  • Reflux at 80°C for 6 hours.
  • Acidify with HCl to pH 2–3, precipitating the carboxylic acid.

Yield: 89%.

Step 3: Conversion to Carbonyl Chloride

Procedure:

  • Add oxalyl chloride (3.0 equiv) to a solution of the carboxylic acid in anhydrous DCM.
  • Stir at 25°C for 3 hours under N₂.
  • Remove solvents under vacuum to obtain the acyl chloride.

Yield: 92%.

Optimization of Critical Reaction Parameters

Solvent Effects in Acyl Chloride Formation

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents lead to incomplete conversion.

Table 2: Solvent Screening for Step 3

Solvent Reaction Time (h) Purity (%)
DCM 3 98
THF 4 95
Toluene 8 72

Catalytic Additives

DMAP (4-dimethylaminopyridine) accelerates acyl chloride formation by 30% but complicates purification.

Spectroscopic Characterization and Quality Control

Key Data for 5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carbonyl Chloride:

  • Molecular Formula: C₁₁H₇ClF₃N₃O
  • Molecular Weight: 289.64 g/mol
  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-3), 7.89 (s, 1H, H-6), 2.45–2.39 (m, 1H, cyclopropyl), 1.32–1.25 (m, 4H, cyclopropyl).
  • IR (KBr): 1775 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl stretch).

Applications and Patent Landscape

The compound serves as a key intermediate in kinase inhibitor synthesis, notably in patents for JAK2 and FLT3 inhibitors. Its trifluoromethyl group enhances metabolic stability, while the cyclopropyl moiety reduces conformational flexibility, improving target binding.

Chemical Reactions Analysis

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The presence of the trifluoromethyl group significantly enhances the compound's potency and selectivity in targeting specific biological pathways.

Anticancer Properties

Research indicates that compounds in this class exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound inhibits specific kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.
  • In vitro Studies : In studies involving cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has demonstrated effective inhibition of cell growth and induction of apoptosis.
Cell LineIC50 Value (µM)Effect on Cell Growth
HepG212.5Significant inhibition
HeLa8.0Induction of apoptosis

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The trifluoromethyl group is particularly noted for improving binding affinity to target proteins while maintaining selectivity over non-target receptors.

Drug Development

The compound serves as a scaffold for developing new therapeutics targeting various diseases, particularly cancers and viral infections. Its derivatives have been explored for:

  • Kinase Inhibition : Targeting kinases like VEGFR-2, which plays a crucial role in angiogenesis.
  • Antiviral Activity : Research has indicated potential applications in inhibiting viral polymerases, making it a candidate for antiviral drug development.

Case Studies

Several studies have highlighted the efficacy of this compound in different research contexts:

  • Liver Cancer Studies :
    • A study demonstrated that derivatives of this compound effectively inhibited the proliferation of HepG2 cells by disrupting cell cycle progression.
  • Cervical Cancer Research :
    • In HeLa cells, the compound induced apoptosis through caspase activation pathways.
  • Viral Inhibition :
    • Related compounds have shown promise in disrupting the protein-protein interactions necessary for viral replication, particularly in influenza virus models.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl Chloride

  • Key Difference : Replacement of the trifluoromethyl group with difluoromethyl.
  • Impact: The trifluoromethyl group offers stronger electron-withdrawing effects and greater metabolic stability due to increased fluorine content. Difluoromethyl analogs may exhibit reduced lipophilicity and altered pharmacokinetic profiles. notes that the difluoromethyl variant is discontinued, suggesting inferior performance in applications such as drug intermediates .

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl Chloride

  • Key Difference : Substitution of cyclopropyl with a 5-chloro-2-thienyl group.
  • 309.65 g/mol for the cyclopropyl analog). This modification may improve binding to hydrophobic enzyme pockets but reduce solubility .

Core Heterocycle Modifications

5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl Chloride

  • Key Difference : Replacement of the pyrazole ring with a triazole.
  • Impact : Triazolo-pyrimidines exhibit distinct electronic properties due to the nitrogen-rich triazole ring. This may alter reactivity in coupling reactions, as seen in , where triazolo derivatives were used to synthesize target compounds. Pyrazolo analogs like the subject compound are often preferred for their balanced lipophilicity and synthetic accessibility .

Functional Group Variations

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid

  • Key Difference : Replacement of the carbonyl chloride with a carboxylic acid.
  • Impact : The carboxylic acid is less reactive, limiting its utility as an intermediate for nucleophilic substitutions. Carbonyl chloride derivatives are critical for synthesizing amides or esters, as demonstrated in and .

Ethyl 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Key Difference : Ethyl ester group instead of carbonyl chloride.
  • Impact : Esters are less reactive toward amines or alcohols, requiring harsher conditions for derivatization. The carbonyl chloride’s superior leaving group ability enables efficient synthesis of diverse analogs under mild conditions .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Stability Notes
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride C₁₂H₇ClF₃N₃O 309.65 Cyclopropyl, CF₃, COCl High reactivity due to COCl; stable CF₃ group
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride C₁₂H₄Cl₂F₃N₃OS 366.15 Thienyl, CF₃, COCl Increased lipophilicity; potential solubility issues
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride C₁₂H₈ClF₂N₃O 291.66 Cyclopropyl, CHF₂, COCl Lower metabolic stability; discontinued

Biological Activity

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS Number: 861452-41-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antifungal, and insecticidal properties, supported by relevant research findings and data.

  • Molecular Formula : C₁₁H₇ClF₃N₃O
  • Molecular Weight : 289.641 g/mol
  • MDL Number : MFCD03422916

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that derivatives exhibit varying degrees of cytotoxicity against several cancer cell lines:

Cell Line IC50 (μg/mL) Control (Doxorubicin)
PC350.1
K56250.05
HeLa50.01
A54950.02

The compound demonstrated lower efficacy than doxorubicin but still presents a promising avenue for further development in anticancer therapeutics .

Antifungal Activity

The antifungal properties of this compound were evaluated against various fungal strains. The results showed that certain derivatives exhibited excellent antifungal activity:

Fungal Strain Inhibition Rate (%) Control (Tebuconazole)
Botrytis cinerea96.7696.45
Sclerotinia sclerotiorum82.7383.34
Dothidea60.48–90.12Not applicable

These findings suggest that the compound has significant potential as an antifungal agent, particularly against Botrytis cinerea, which is known for causing severe crop losses .

Insecticidal Activity

Insecticidal tests revealed that the compound exhibits varying levels of activity against specific pests. The mortality rates were assessed at a concentration of 500 µg/mL:

Insect Species Mortality Rate (%) Control (Chlorantraniliprole)
Spodoptera frugiperda90100
Mythimna separata86.7100

The data indicate that while the compound shows promising insecticidal properties, it is less effective than established controls like chlorantraniliprole .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Molecules demonstrated that various pyrazolo[1,5-a]pyrimidine derivatives possess anticancer activities against multiple cell lines, with compounds exhibiting IC50 values comparable to traditional chemotherapeutics .
  • Antifungal Efficacy Study : Research published in MDPI revealed that specific derivatives showed remarkable antifungal activity against Botrytis cinerea, outperforming conventional treatments like tebuconazole in certain cases .
  • Insecticidal Properties Assessment : A comparative study illustrated the insecticidal efficiency of the compound against Spodoptera frugiperda, highlighting its potential as a biopesticide in agricultural applications .

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride?

The compound is typically synthesized via multi-step reactions. A common approach involves:

Cyclopropane Introduction : Reacting a pyrazolo[1,5-a]pyrimidine precursor with cyclopropyl reagents under reflux conditions (e.g., using pyridine as a solvent) .

Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like CuI or Pd.

Carbonyl Chloride Formation : Treating the carboxylic acid intermediate with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at controlled temperatures (40–60°C) .
Key Considerations : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization (e.g., cyclohexane/CH₂Cl₂) ensures high purity .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
  • IR Spectroscopy : Confirms carbonyl chloride (C=O stretch at ~1750 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₈ClF₃N₃O: calculated 302.03) .

Q. What purification methods are effective post-synthesis?

  • Column Chromatography : Use silica gel with a 9:1 petroleum ether/ethyl acetate mixture to isolate intermediates .
  • Recrystallization : Ethanol/DMF or cyclohexane/CH₂Cl₂ mixtures yield high-purity crystals .
  • Acid-Base Extraction : Neutralize unreacted reagents (e.g., NaHCO₃ wash for residual POCl₃) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during characterization?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria in cyclopropyl groups). Strategies include:

  • Variable-Temperature NMR : Resolve overlapping signals by cooling samples to –40°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy .
  • Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce signal broadening .

Q. What role does the trifluoromethyl group play in biological activity?

The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP increased by ~0.5 units) .
  • Binding Affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Metabolic Stability : Resists oxidative degradation compared to methyl groups .

Q. How does crystallography aid in structural analysis?

Single-crystal X-ray diffraction:

  • Confirms Stereochemistry : Resolves cyclopropyl ring orientation and pyrimidine planarity .
  • Reveals Non-Covalent Interactions : Identifies halogen bonds (Cl···N) and π-π stacking in co-crystals .
  • Data Parameters : Typical R factor < 0.06, with data-to-parameter ratios > 15 for reliability .

Q. How to design analogs to improve pharmacokinetic properties?

  • Substitution Patterns : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance plasma half-life .
  • Prodrug Strategies : Convert carbonyl chloride to ester prodrugs (e.g., ethyl ester) for better oral bioavailability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like PI3K or CRF1 receptors .

Q. How to address low yield in the cyclopropane introduction step?

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield increases from 45% to 72%) .
  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions .
  • Temperature Control : Maintain reflux at 80°C to prevent cyclopropane ring opening .

Q. What computational methods predict enzyme interactions?

  • Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic attack sites .
  • ADMET Prediction : Use SwissADME to optimize logS (> –4) and CYP450 inhibition profiles .

Q. How to resolve discrepancies in biological assay data?

  • Dose-Response Curves : Confirm IC₅₀ values across multiple replicates (e.g., 3–5 independent assays) .
  • Counter-Screening : Test against related targets (e.g., COX-2 vs. COX-1) to assess selectivity .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

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